1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- can be synthesized through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant . The reaction typically involves the formation of N–H ketimine species followed by cyclization to yield the desired indazole derivative.
Industrial Production Methods: Industrial production of this compound often employs metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts such as copper and silver are commonly used to facilitate the cyclization process. The reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under an oxygen atmosphere to ensure optimal yields and minimal byproduct formation .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite in the presence of silver catalysts.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amine and benzoyl positions.
Common Reagents and Conditions:
Oxidation: tert-Butyl nitrite, silver catalysts, oxygen atmosphere.
Reduction: Hydrazine, catalytic hydrogenation.
Substitution: Methanesulfonyl chloride, triethylamine, various nucleophiles and electrophiles.
Major Products: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of phosphoinositide 3-kinase δ, interfering with the signaling pathways involved in cell proliferation and survival . The trifluoromethyl group enhances its binding affinity and selectivity towards the target enzyme, making it a potent therapeutic agent.
Comparison with Similar Compounds
1H-Indazole: A simpler indazole derivative without the trifluoromethyl group.
2H-Indazole: Another isomer with different biological properties.
5-Phenyl-1H-indazol-3-amine: Known for its inhibitory activity on tyrosine-protein kinase JAK2.
Uniqueness: 1H-Indazol-5-amine, 1-(m-trifluoromethylbenzoyl)- stands out due to the presence of the trifluoromethyl group, which significantly enhances its lipophilicity, metabolic stability, and binding affinity towards specific molecular targets. This makes it a valuable compound in drug design and development .
Properties
CAS No. |
28616-30-0 |
---|---|
Molecular Formula |
C15H10F3N3O |
Molecular Weight |
305.25 g/mol |
IUPAC Name |
(5-aminoindazol-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)11-3-1-2-9(6-11)14(22)21-13-5-4-12(19)7-10(13)8-20-21/h1-8H,19H2 |
InChI Key |
IUOFDLWSWOWJKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)N2C3=C(C=C(C=C3)N)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.